6-(DIFLUOROMETHYL)-2-{[5-({[3-(DIFLUOROMETHYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)-2-METHOXYBENZYL]SULFANYL}-4-METHYL-3-PYRIDYL CYANIDE
Overview
Description
6-(DIFLUOROMETHYL)-2-{[5-({[3-(DIFLUOROMETHYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)-2-METHOXYBENZYL]SULFANYL}-4-METHYL-3-PYRIDYL CYANIDE is a complex organic compound characterized by its multiple functional groups, including difluoromethyl, sulfanyl, triazolyl, methoxybenzyl, and pyridyl cyanide
Scientific Research Applications
6-(DIFLUOROMETHYL)-2-{[5-({[3-(DIFLUOROMETHYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)-2-METHOXYBENZYL]SULFANYL}-4-METHYL-3-PYRIDYL CYANIDE has a wide range of scientific research applications:
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(DIFLUOROMETHYL)-2-{[5-({[3-(DIFLUOROMETHYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)-2-METHOXYBENZYL]SULFANYL}-4-METHYL-3-PYRIDYL CYANIDE involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the direct fluorination reaction using elemental fluorine (F2) in a reactor resistant to elemental fluorine and hydrogen fluoride (HF) . The difluoromethyl-pyrazole compound is dissolved in an inert solvent and subjected to the direct fluorination reaction .
Industrial Production Methods
Industrial production methods for this compound typically involve continuous flow difluoromethylation protocols, which are highly efficient and scalable . These methods utilize reagents such as fluoroform for the difluoromethylation of sp3 carbons .
Chemical Reactions Analysis
Types of Reactions
6-(DIFLUOROMETHYL)-2-{[5-({[3-(DIFLUOROMETHYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)-2-METHOXYBENZYL]SULFANYL}-4-METHYL-3-PYRIDYL CYANIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl and triazolyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include elemental fluorine, hydrogen fluoride, and various oxidizing and reducing agents . Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Major products formed from these reactions include difluoromethylated derivatives, sulfoxides, sulfones, and substituted triazoles .
Mechanism of Action
The mechanism of action of 6-(DIFLUOROMETHYL)-2-{[5-({[3-(DIFLUOROMETHYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)-2-METHOXYBENZYL]SULFANYL}-4-METHYL-3-PYRIDYL CYANIDE involves its interaction with specific molecular targets and pathways. The compound’s difluoromethyl and triazolyl groups are key to its activity, allowing it to bind to and modulate the function of enzymes and receptors involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid derivatives: These compounds share the difluoromethyl group and have similar synthetic routes and applications.
3-(Difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid ethylester: This compound is another example of a difluoromethylated derivative with comparable properties and uses.
Uniqueness
6-(DIFLUOROMETHYL)-2-{[5-({[3-(DIFLUOROMETHYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)-2-METHOXYBENZYL]SULFANYL}-4-METHYL-3-PYRIDYL CYANIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both difluoromethyl and triazolyl groups enhances its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications .
Properties
IUPAC Name |
6-(difluoromethyl)-2-[[5-[(E)-[3-(difluoromethyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]-2-methoxyphenyl]methylsulfanyl]-4-methylpyridine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F4N6OS2/c1-10-5-14(16(21)22)27-19(13(10)7-25)33-9-12-6-11(3-4-15(12)31-2)8-26-30-18(17(23)24)28-29-20(30)32/h3-6,8,16-17H,9H2,1-2H3,(H,29,32)/b26-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFWIHAQXKHTLE-MWRNPHMMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC2=C(C=CC(=C2)C=NN3C(=NNC3=S)C(F)F)OC)C(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=C1C#N)SCC2=C(C=CC(=C2)/C=N/N3C(=NNC3=S)C(F)F)OC)C(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F4N6OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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